molecular formula C6H4F9I B083312 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane CAS No. 14115-45-8

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane

Cat. No. B083312
CAS RN: 14115-45-8
M. Wt: 373.99 g/mol
InChI Key: GKBGDCARGTVCJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane is synthesized through processes involving trifluoromethylated alcohols. For example, trifluoromethylated alcohols such as 2,5-bis(trifluoromethyl)hexane-2,5-diol and similar compounds were prepared by direct nucleophilic trifluoromethylation of corresponding diketo compounds with (trifluoromethyl)trimethylsilane. These methods highlight the importance of trifluoromethyl groups in the synthesis of complex fluorinated compounds (Singh, Twamley, & Shreeve, 2001).

Molecular Structure Analysis

The molecular structure of such compounds can be quite complex and is often characterized using X-ray crystallography. For instance, compounds like 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, synthesized through aromatic nucleophilic substitution, demonstrate intricate structures with large bond angles around phosphorus atoms, as revealed by X-ray crystallography (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Fluorinated compounds like 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane often exhibit unique chemical reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitutions and redox reactions. The fluorine atoms significantly influence the chemical properties of these compounds, affecting their reactivity and interactions with other molecules.

Physical Properties Analysis

The physical properties of fluorinated compounds are heavily influenced by the presence of fluorine, which is highly electronegative. This can lead to high thermal stability and unique solubility characteristics in organic solvents. For example, some fluorinated polyimides show excellent solubility in organic solvents and high thermal stability (Yin et al., 2005).

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Synthesis of Trifluoromethylated Alcohols

    Compounds like 1,1,1-trifluoro-2-oxo-3-(3,4-methylenedioxyphenyl)propane-2-ol were synthesized using (trifluoromethyl)trimethylsilane, showcasing the chemical utility of trifluoromethylated compounds in creating complex alcohols with potential applications in various chemical syntheses (Singh, Twamley, & Shreeve, 2001).

  • Regioselective Cyclization Reactions

    The compound was used in regioselective [3+3] cyclization reactions to synthesize functionalized phenols, highlighting its role in facilitating complex organic transformations (Büttner et al., 2013).

  • Formation of Bridged Heterocycles

    Concentrated sulfuric acid promoted the intramolecular dehydration and 1,3-sulfanyl migration of derivatives, resulting in the formation of unexpected trifluoromethyl-containing bridged heterocycles (Jiang & Zhu, 2008).

  • Synthesis of Furans and Pyrrolidinones

    The synthesis of 2,5-diethyl-3,4-bis(trifluoromethyl)furan demonstrates the application in creating furan derivatives, which are valuable in various chemical syntheses (Nishida et al., 1991).

  • Creation of Novel Fluorinated Compounds

    The research includes the synthesis of novel compounds like 1,1,1-trifluoro-4,5,5-trimethoxyhex-3-en-2-one, indicating the broader application of trifluoromethylated compounds in developing new fluorinated chemicals (Bazhin et al., 2014).

  • Synthesis of Polymeric Dielectric Insulators

    The compound was used in the preparation of materials like 2,2-Bis[4-“(4-fluorophenyl)buta-1,3-diynyl” phenyloxyphenyl] hexafluoropropane for use as photosensitive multilayered polymeric dielectric insulators, showing its importance in advanced materials science (Park, Chiesel, & Economy, 1994).

Future Directions

The future directions of research on 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane could involve exploring its potential applications in various fields, given its ability to serve as a robust nucleophilic perfluoro-tert-butylating agent .

properties

IUPAC Name

1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBGDCARGTVCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374773
Record name 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane

CAS RN

14115-45-8
Record name 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
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Record name 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14115-45-8
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